

An In-depth Technical Guide to the Solubility of 5-Nitroisophthalic Acid

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Compound of Interest

Compound Name: 5-Nitroisophthalic acid

Cat. No.: B126730

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **5-nitroisophthalic acid** in various solvents. The information compiled herein is intended to support research, development, and formulation activities where this compound is utilized. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of **5-nitroisophthalic acid** is a critical parameter for its application in chemical synthesis, pharmaceuticals, and materials science. Below are tabulated solubility data in aqueous and mixed-solvent systems.

Table 1: Solubility of **5-Nitroisophthalic Acid** in Water

Solvent	Temperature (°C)	Solubility (g/L)
Water	20	1.5[1]

Table 2: Mole Fraction Solubility ($10^3 \cdot x$) of **5-Nitroisophthalic Acid** in Neat Solvents at Various Temperatures[2][3]

Temperature (K)	Water	Betaine/Propylene Glycol (1:5 molar ratio)	Betaine/Ethylene Glycol (1:3 molar ratio)	Betaine/Glycerol (1:3 molar ratio)
293.15	0.129	2.506	1.298	0.983
298.15	0.154	3.129	1.623	1.232
303.15	0.183	3.882	2.016	1.531
308.15	0.217	4.795	2.492	1.894
313.15	0.257	5.897	3.065	2.327

Table 3: Mole Fraction Solubility ($10^3 \cdot x$) of **5-Nitroisophthalic Acid** in Pseudo-binary Mixtures of Betaine/Propylene Glycol (Bet/PG) DES and Water at Various Temperatures[2][3]

Mass Fraction of Bet/PG (w_2)	293.15 K	298.15 K	303.15 K	308.15 K	313.15 K
0.1	0.283	0.339	0.404	0.481	0.572
0.2	0.457	0.542	0.645	0.766	0.909
0.3	0.655	0.772	0.910	1.074	1.267
0.4	0.865	1.012	1.182	1.383	1.618
0.5	1.091	1.266	1.470	1.706	1.984
0.6	1.339	1.545	1.785	2.064	2.388
0.7	1.616	1.854	2.132	2.456	2.833
0.8	1.928	2.202	2.523	2.898	3.335
0.9	2.213	2.522	2.885	3.308	3.799

Table 4: Mole Fraction Solubility ($10^3 \cdot x$) of **5-Nitroisophthalic Acid** in Pseudo-binary Mixtures of Betaine/Ethylene Glycol (Bet/EG) DES and Water at Various Temperatures[2][3]

Mass Fraction of Bet/EG (w ₂)	293.15 K	298.15 K	303.15 K	308.15 K	313.15 K
0.1	0.229	0.274	0.327	0.389	0.462
0.2	0.344	0.410	0.488	0.579	0.687
0.3	0.468	0.554	0.656	0.776	0.918
0.4	0.597	0.702	0.826	0.971	1.140
0.5	0.728	0.851	0.994	1.160	1.352
0.6	0.858	0.997	1.159	1.346	1.563
0.7	0.988	1.143	1.323	1.532	1.774
0.8	1.118	1.289	1.488	1.719	1.987
0.9	1.218	1.401	1.614	1.861	2.146

Table 5: Mole Fraction Solubility ($10^3 \cdot x$) of **5-Nitroisophthalic Acid** in Pseudo-binary Mixtures of Betaine/Glycerol (Bet/Gly) DES and Water at Various Temperatures[2][3]

Mass Fraction of Bet/Gly (w ₂)	293.15 K	298.15 K	303.15 K	308.15 K	313.15 K
0.1	0.201	0.241	0.288	0.343	0.407
0.2	0.282	0.336	0.400	0.474	0.562
0.3	0.369	0.437	0.518	0.612	0.723
0.4	0.459	0.541	0.637	0.748	0.877
0.5	0.552	0.647	0.758	0.886	1.033
0.6	0.646	0.753	0.877	1.020	1.183
0.7	0.741	0.860	0.997	1.153	1.332
0.8	0.836	0.966	1.115	1.286	1.482
0.9	0.911	1.048	1.207	1.390	1.599

Qualitative Solubility in Organic Solvents:

5-Nitroisophthalic acid is generally more soluble in polar organic solvents. It has been described as soluble in methanol, ethanol, acetone, acetonitrile, and dimethyl sulfoxide (DMSO).^{[1][4]} Specific quantitative data for these common organic solvents is not readily available in the literature; however, some manufacturer data indicates "slight solubility" in methanol and DMSO, and that a 2.5% solution in ethanol is "clear".

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of **5-nitroisophthalic acid**. The first protocol is based on the shake-flask method with UV-vis analysis, as employed in the generation of the deep eutectic solvent data. The second protocol describes a general gravimetric method.

Protocol 1: Isothermal Equilibrium (Shake-Flask) Method with UV-Vis Spectroscopic Analysis

This method is suitable for determining the equilibrium solubility of a compound in a solvent system where the analyte has a distinct UV-Vis absorbance profile.

- Materials and Equipment:
 - **5-Nitroisophthalic acid** (high purity)
 - Solvent of interest
 - Analytical balance (precision ± 0.0001 g)
 - Thermostatically controlled incubator/shaker
 - Centrifuge (capable of at least 10,000 rpm)
 - Calibrated pipettes and volumetric flasks
 - UV-Vis spectrophotometer
 - Vials with airtight seals
- Procedure:
 - Preparation of Saturated Solution:
 - Add an excess amount of **5-nitroisophthalic acid** to a known mass (e.g., 2 g) of the solvent or solvent mixture in a sealed vial.^[2] The presence of undissolved solid is essential to ensure that equilibrium with the solid phase is achieved.
 - Equilibration:
 - Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 293.15 K).^[2]
 - Agitate the samples for a sufficient period to reach equilibrium. A duration of 72 hours is recommended to ensure complete equilibration.^[2]
 - Phase Separation:
 - After the equilibration period, remove the vials from the shaker.

- Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set time (e.g., 30 minutes) to sediment all undissolved solid.^[2]
- Sample Preparation for Analysis:
 - Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are disturbed.
 - Dilute the supernatant with a suitable solvent (e.g., ethanol) to a concentration that falls within the linear range of the UV-Vis spectrophotometer.^[2] The dilution factor must be accurately recorded.
- UV-Vis Analysis:
 - Record the absorbance of the diluted solution at the maximum wavelength (λ_{max}) for **5-nitroisophthalic acid** (approximately 252 nm).^[2]
- Quantification:
 - Determine the concentration of **5-nitroisophthalic acid** in the diluted sample using a pre-established calibration curve of absorbance versus concentration.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor.
 - Express the solubility in the desired units (e.g., g/L, mol/L, or mole fraction).

Protocol 2: Isothermal Equilibrium Method with Gravimetric Analysis

This is a classical and robust method for determining solubility that does not require spectroscopic analysis.

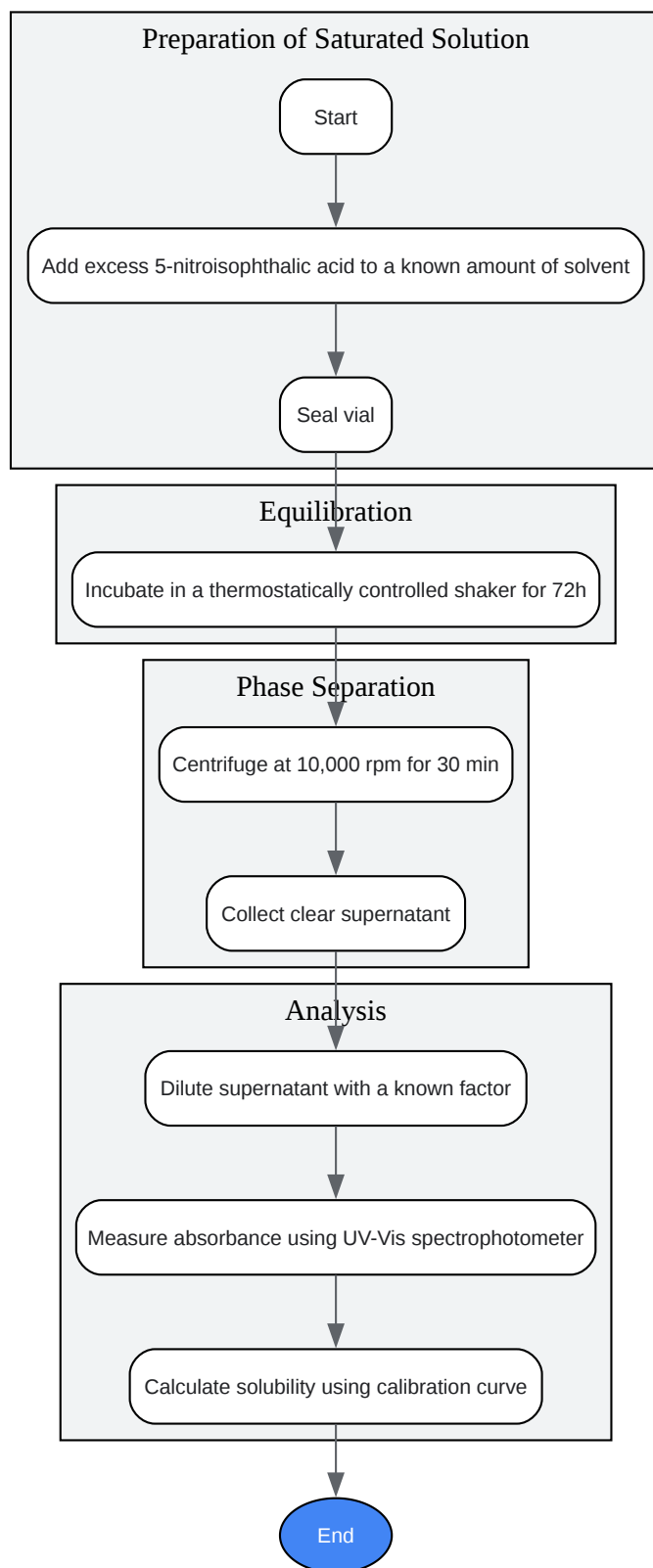
- Materials and Equipment:
 - **5-Nitroisophthalic acid** (high purity)
 - Solvent of interest

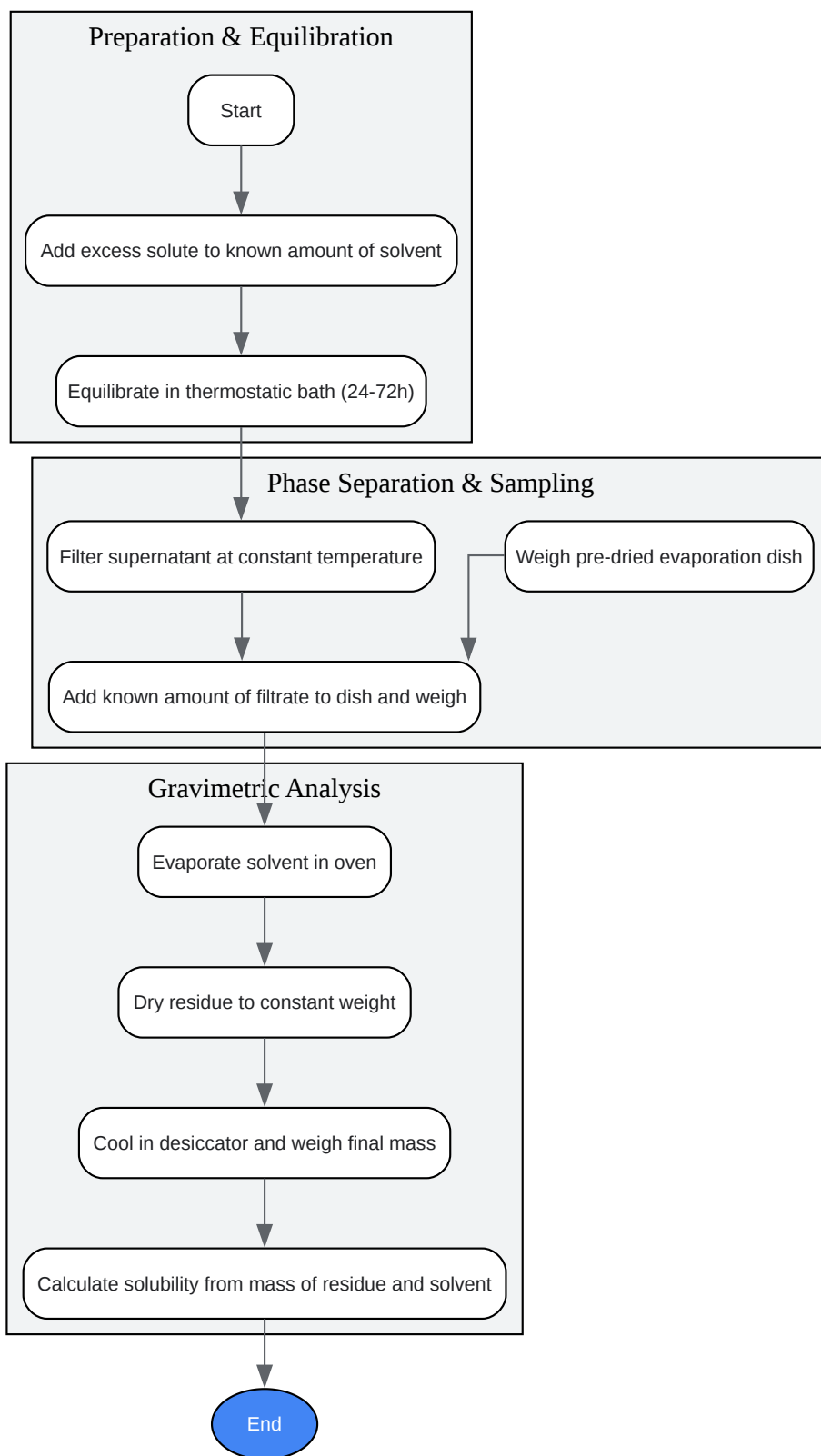
- Analytical balance
- Thermostatically controlled water bath or incubator
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Pre-weighed evaporation dishes or beakers
- Drying oven
- Desiccator
- Procedure:
 - Preparation of Saturated Solution:
 - Add an excess of **5-nitroisophthalic acid** to a known volume or mass of the solvent in a sealed container.
 - Equilibration:
 - Place the container in a thermostatically controlled environment and agitate for an extended period (24-72 hours) to ensure equilibrium is reached.
 - Phase Separation:
 - Allow the undissolved solid to settle.
 - Filter a portion of the supernatant through a membrane filter that is compatible with the solvent to remove all solid particles. The filtration should be performed at the same temperature as the equilibration to prevent changes in solubility.
 - Sample Weighing:
 - Accurately weigh a clean, dry evaporation dish.
 - Transfer a precise volume or mass of the clear filtrate into the pre-weighed dish and record the combined weight.

- Solvent Evaporation:
 - Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the **5-nitroisophthalic acid**. The oven should be well-ventilated.
- Drying and Final Weighing:
 - Once the solvent has completely evaporated, continue to dry the dish in the oven to a constant weight.
 - Cool the dish in a desiccator to room temperature before each weighing to prevent errors due to moisture absorption.
- Calculation:
 - The mass of the dissolved **5-nitroisophthalic acid** is the final weight of the dish and residue minus the initial weight of the empty dish.
 - The mass of the solvent is the weight of the dish with the filtrate minus the final weight of the dish with the residue.
 - Calculate the solubility as the mass of solute per mass or volume of solvent (e.g., g/100 g solvent or g/L).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.





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